Cas no 883794-08-9 (3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one)
![3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one structure](https://ja.kuujia.com/scimg/cas/883794-08-9x500.png)
3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-[(4-chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one
- 1-Propanone, 3-[(4-chloro-3-nitrophenyl)amino]-1-(2-thienyl)-
- 3-(4-chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone
- 3-(4-chloro-3-nitroanilino)-1-thiophen-2-ylpropan-1-one
- JS-2263
- AKOS005108392
- 883794-08-9
- 3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one
-
- インチ: 1S/C13H11ClN2O3S/c14-10-4-3-9(8-11(10)16(18)19)15-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,15H,5-6H2
- InChIKey: BWKBRENHHLIMCF-UHFFFAOYSA-N
- ほほえんだ: C(C1SC=CC=1)(=O)CCNC1=CC=C(Cl)C([N+]([O-])=O)=C1
計算された属性
- せいみつぶんしりょう: 310.0178911g/mol
- どういたいしつりょう: 310.0178911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 103Ų
じっけんとくせい
- 密度みつど: 1.448±0.06 g/cm3(Predicted)
- ふってん: 527.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 2.07±0.50(Predicted)
3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619956-1mg |
3-((4-Chloro-3-nitrophenyl)amino)-1-(thiophen-2-yl)propan-1-one |
883794-08-9 | 98% | 1mg |
¥464.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619956-2mg |
3-((4-Chloro-3-nitrophenyl)amino)-1-(thiophen-2-yl)propan-1-one |
883794-08-9 | 98% | 2mg |
¥495.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619956-5mg |
3-((4-Chloro-3-nitrophenyl)amino)-1-(thiophen-2-yl)propan-1-one |
883794-08-9 | 98% | 5mg |
¥573.00 | 2024-04-27 |
3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-oneに関する追加情報
3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one: A Comprehensive Overview
In the realm of organic chemistry, the compound 3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one (CAS No: 883794-08-9) stands out as a fascinating molecule with significant potential in various applications. This compound, characterized by its unique structure and functional groups, has garnered attention in recent years due to its versatile properties and promising research outcomes.
The molecular structure of 3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one is a testament to the intricate balance of functional groups that contribute to its reactivity and stability. The presence of a thiophene ring, a nitro group, and an amino group creates a dynamic interplay of electronic effects, making this compound a valuable subject for both theoretical and experimental studies. Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of this molecule, revealing insights into its potential applications in drug design and materials science.
One of the most notable aspects of this compound is its role in pharmacological research. The thiophene ring, a heterocyclic aromatic system, is known for its ability to enhance drug bioavailability and target specificity. Coupled with the nitro group, which imparts electron-withdrawing properties, this molecule exhibits potential as a lead compound in the development of novel therapeutic agents. Recent studies have explored its activity against various enzymes and receptors, highlighting its potential in treating conditions such as inflammation and neurodegenerative diseases.
The synthesis of 3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one involves a multi-step process that showcases the ingenuity of modern organic synthesis techniques. Researchers have employed strategies such as nucleophilic aromatic substitution and condensation reactions to achieve high yields and purity. The optimization of reaction conditions has been a focal point in recent studies, with green chemistry principles being increasingly integrated to minimize environmental impact.
In addition to its pharmacological applications, this compound has also found relevance in materials science. The thiophene moiety contributes to π-conjugation, making this molecule a candidate for use in organic electronics. Recent research has explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where its electronic properties could enhance device performance and efficiency.
From an analytical standpoint, the characterization of 3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods have provided unprecedented insights into the spatial arrangement of atoms and the electronic environment within the molecule, further aiding in its application-oriented research.
Looking ahead, the future of 3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yLpropanone lies in its continued exploration across diverse fields. As researchers unlock new facets of its chemical behavior, this compound is poised to make significant contributions to both academic research and industrial applications.
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